molecular formula C15H15ClN4O2 B2973021 2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide CAS No. 338975-92-1

2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide

Cat. No. B2973021
CAS RN: 338975-92-1
M. Wt: 318.76
InChI Key: FNHHTXZPMGCKPZ-UHFFFAOYSA-N
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Description

“2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide” is a chemical compound with the CAS number 338975-92-1 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed various synthetic routes and reactions involving compounds closely related to "2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide". For example, studies have shown the synthesis of enantiomerically pure compounds through amino acid-derived acylnitroso Diels-Alder reactions, highlighting the importance of such compounds in synthesizing biologically active analogues (Shireman & Miller, 2001). Similarly, the synthesis of 2-Chloro-N,N-dimethylnicotinamide as an intermediate through novel methods indicates the chemical versatility and potential applications in agricultural chemistry (Du Xiao-hua, 2013).

Photocatalytic Applications

Research into photocatalytic CO2 reduction using N,N-Dimethylacetamide/water as an alternative solvent system demonstrates the environmental applications of related compounds. This study highlights the potential of utilizing such compounds in green chemistry and sustainable processes (Kuramochi et al., 2014).

Analytical Chemistry Applications

Compounds like 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide have been used as molecular probes for trace measurement of carbonyl compounds in environmental samples. This demonstrates the analytical chemistry applications of compounds related to "this compound", highlighting their significance in environmental monitoring and analysis (Houdier et al., 2000).

Material Science and Drug Formulation

The study on the crystal growth of cocrystals involving furosemide and various coformers sheds light on the potential material science applications, particularly in the formulation of pharmaceuticals. The research provides insights into the intermolecular interactions and implications for the properties of the resulting cocrystals (Harriss et al., 2014).

Safety and Hazards

While the search results mention safety and MSDS/SDS information , they do not provide specific details. For complete safety and hazard details, please refer to the compound’s MSDS.

properties

IUPAC Name

2-[(2-chlorophenyl)carbamoylamino]-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-8-7-9(2)18-14(12(8)13(17)21)20-15(22)19-11-6-4-3-5-10(11)16/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHHTXZPMGCKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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